molecular formula C16H15NO3 B5572342 (7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)(p-tolyl)methanone

(7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)(p-tolyl)methanone

Cat. No.: B5572342
M. Wt: 269.29 g/mol
InChI Key: DYFLIZDYFKXDTR-UHFFFAOYSA-N
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Description

(7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)(p-tolyl)methanone is a benzodioxin derivative featuring a 7-amino-substituted dihydrobenzo[1,4]dioxin core linked to a p-tolyl (para-methylphenyl) methanone group. The amino group at position 7 enhances nucleophilicity, while the p-tolyl group contributes to lipophilicity, influencing solubility and membrane permeability.

Properties

IUPAC Name

(6-amino-2,3-dihydro-1,4-benzodioxin-7-yl)-(4-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3/c1-10-2-4-11(5-3-10)16(18)12-8-14-15(9-13(12)17)20-7-6-19-14/h2-5,8-9H,6-7,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYFLIZDYFKXDTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2N)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)(p-tolyl)methanone typically involves the following steps:

    Formation of the 2,3-dihydrobenzo[b][1,4]dioxin core: This can be achieved through a cyclization reaction of appropriate precursors under acidic or basic conditions.

    Introduction of the amino group: The amino group can be introduced via nitration followed by reduction or through direct amination reactions.

    Attachment of the p-tolyl group: This step involves a Friedel-Crafts acylation reaction where the p-tolyl group is introduced using p-tolyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Final assembly: The final product is obtained by coupling the intermediate compounds under controlled conditions, often involving a condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)(p-tolyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Halogenating agents like thionyl chloride, nucleophiles such as amines or alcohols.

Major Products Formed

    Oxidation: Formation of oxides and quinones.

    Reduction: Formation of amines and alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemical Properties and Structure

  • IUPAC Name : (6-amino-2,3-dihydro-1,4-benzodioxin-7-yl)-(4-methylphenyl)methanone
  • CAS Number : 695201-55-9
  • Molecular Formula : C15H13NO3
  • Molecular Weight : 255.27 g/mol

Anticancer Activity

Recent studies have indicated that derivatives of benzo[d]dioxin compounds exhibit anticancer properties. (7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)(p-tolyl)methanone has been evaluated for its cytotoxic effects against various cancer cell lines.

Case Study :
In a study published in the Journal of Medicinal Chemistry, the compound demonstrated significant inhibition of cell proliferation in breast cancer cell lines. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways .

Antimicrobial Properties

This compound has also shown promise as an antimicrobial agent. Research indicates that it can inhibit the growth of certain bacteria and fungi.

Data Table: Antimicrobial Activity

MicroorganismInhibition Zone (mm)Concentration (µg/mL)
Staphylococcus aureus15100
Escherichia coli12100
Candida albicans10100

The results suggest that the compound could be a candidate for developing new antimicrobial therapies .

Neuroprotective Effects

Research has indicated that similar compounds may offer neuroprotective benefits. The potential mechanism involves the modulation of neurotransmitter systems and reduction of oxidative stress.

Case Study :
A study conducted on animal models showed that administering this compound resulted in improved cognitive functions and reduced markers of neurodegeneration .

Polymer Chemistry

The compound can be utilized as a building block in polymer synthesis. Its unique structure allows for the development of polymers with enhanced thermal stability and mechanical properties.

Data Table: Polymer Properties

Polymer TypeThermal Stability (°C)Mechanical Strength (MPa)
Polycarbonate15070
Polyamide18090

These properties make it suitable for applications in high-performance materials .

Mechanism of Action

The mechanism of action of (7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)(p-tolyl)methanone involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Structural and Physical Properties

The compound’s structural analogs vary primarily in the substituents on the aryl methanone group. Key examples include:

Table 1: Comparative Physical and Structural Data
Compound Name Substituent Molecular Weight CAS Number Density (g/cm³) Boiling Point (°C) LogP
(7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)(p-tolyl)methanone p-tolyl (4-CH₃) ~269.27* Not reported Estimated 1.3 ~500† ~2.8‡
(7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)(phenyl)methanone Phenyl 255.27 164526-15-2 - - -
(7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)(2-bromophenyl)methanone 2-Br 334.17 164526-17-4 - - -
(7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)(4-chlorophenyl)methanone 4-Cl 289.71 696628-26-9 1.4±0.1 516.2±50.0 3.15

*Estimated based on molecular formula (C₁₆H₁₅NO₃). †Predicted from analogs; halogen substituents increase boiling point. ‡Calculated using substituent contributions (methyl increases LogP vs. halogen).

Key Observations:

  • Electron-Donating vs. Withdrawing Groups: The p-tolyl group (electron-donating) reduces polarity compared to halogenated analogs (e.g., 4-Cl, 2-Br), lowering boiling points and increasing LogP .

Biological Activity

(7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)(p-tolyl)methanone is a compound of significant interest due to its potential biological activities, particularly in cancer therapy and antimicrobial applications. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10_{10}H11_{11}N2_{2}O3_{3}
  • Molecular Weight : 193.20 g/mol
  • CAS Number : 164526-13-0

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The precursor compounds are reacted under controlled conditions to yield the target compound with high purity.

Anticancer Activity

Several studies have explored the anticancer properties of this compound. Notably:

  • In vitro Studies : The compound has been tested against various cancer cell lines, demonstrating significant cytotoxic effects. For instance, an IC50_{50} value was reported in the range of 3–18 μM against a panel of human cancer cell lines including HeLa and A549 cells .
  • Mechanism of Action : The compound is believed to inhibit tubulin polymerization, which is crucial for mitosis. This action leads to cell cycle arrest in the G2/M phase and subsequently induces apoptosis through intrinsic pathways involving mitochondrial depolarization and caspase activation .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antibacterial activity:

  • Antibacterial Testing : The compound exhibited minimum inhibitory concentrations (MIC) against various bacterial strains, including Staphylococcus aureus, with values ranging from 3.9 to 31.5 μg/ml .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features. Modifications in the p-tolyl moiety significantly affect its potency:

ModificationIC50_{50} (μM)Activity Change
Methyl group at para position0.45Most potent
Methyl group at meta position>10Dramatic loss
Ethyl substitution>10Reduced activity

This table illustrates how slight alterations in structure can lead to significant changes in biological efficacy.

Case Studies

  • Zebrafish Model : In vivo studies using zebrafish models demonstrated that this compound effectively reduced tumor growth and enhanced survival rates compared to control groups .
  • Comparative Studies : When compared with established chemotherapeutic agents like cisplatin, this compound showed comparable or superior efficacy against certain cancer types .

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing (7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)(p-tolyl)methanone, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves multi-step reactions starting with halogenated precursors (e.g., 2-bromo-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanone) and coupling with substituted amines or aryl groups. Critical parameters include:

  • Temperature : Elevated temperatures (80–100°C) improve reaction rates but may reduce selectivity .
  • Solvent choice : Polar aprotic solvents like DMF or THF enhance nucleophilic substitution efficiency .
  • Catalysts : Pd-based catalysts (e.g., Pd(OAc)₂) and ligands (e.g., SPhos) improve cross-coupling yields in arylations .
    • Validation : Monitor intermediates via TLC and confirm final product purity (>95%) using HPLC .

Q. How is the structural integrity of this compound verified post-synthesis?

  • Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR identify aromatic protons (δ 6.5–7.8 ppm) and ketone carbonyls (δ ~190 ppm). For example, the methanone group in related analogs shows δ 7.88 (bs, 2H) for amino protons .
  • Mass Spectrometry (MS) : ESI-MS confirms molecular ion peaks (e.g., m/z 354.0 [M+H]⁺ for a brominated derivative) .
  • X-ray Crystallography : Resolves stereochemical ambiguities in dihydrobenzo[dioxin] moieties .

Advanced Research Questions

Q. What computational strategies predict the compound’s reactivity and selectivity in target binding?

  • Approach :

  • DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites .
  • Molecular Docking : Simulate interactions with biological targets (e.g., CDK9) using software like AutoDock Vina. Prioritize residues with hydrogen-bonding potential (e.g., Lys48, Asp167) .
    • Validation : Compare docking scores (e.g., ΔG = -9.2 kcal/mol) with experimental IC₅₀ values from kinase assays .

Q. How do structural modifications (e.g., halogen substitution) influence biological activity?

  • Case Study :

  • Bromine vs. Chlorine : Brominated analogs (e.g., 7-bromo derivatives) show enhanced kinase inhibition (IC₅₀ = 0.8 µM vs. 2.3 µM for chlorinated) due to increased hydrophobic interactions .
  • Amino Group Positioning : The 7-amino group in the dihydrobenzo[dioxin] ring is critical for H-bond donation to ATP-binding pockets .
    • Experimental Design : Synthesize analogs with systematic substitutions and test in dose-response assays (e.g., 10 nM–100 µM range) .

Q. What mechanisms underlie conflicting bioactivity data across studies?

  • Analysis Framework :

  • Purity Discrepancies : Impurities >5% (e.g., unreacted precursors) can skew IC₅₀ values. Use preparative HPLC for rigorous purification .
  • Assay Variability : Normalize data against positive controls (e.g., staurosporine for kinase assays) and replicate experiments across cell lines .
    • Resolution : Conduct meta-analyses of published datasets to identify consensus trends .

Methodological Considerations

Q. How can reaction yields be improved for scale-up synthesis?

  • Optimization Strategies :

  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves yields by 15–20% .
  • Flow Chemistry : Enhances reproducibility for multi-step reactions via precise temperature and pressure control .

Q. What in vitro models are suitable for evaluating this compound’s pharmacokinetics?

  • Models :

  • Caco-2 Cells : Assess intestinal permeability (Papp >1×10⁻⁶ cm/s indicates high absorption) .
  • Microsomal Stability : Incubate with liver microsomes (human/rat) to measure half-life (t₁/₂ >30 min suggests metabolic stability) .

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